1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

説明

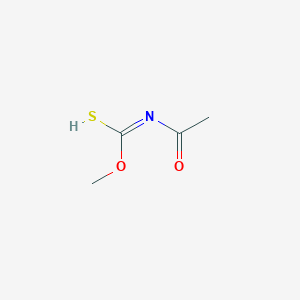

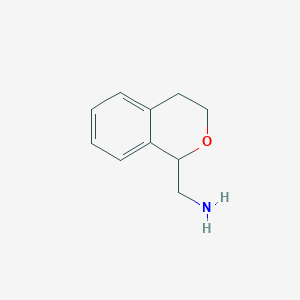

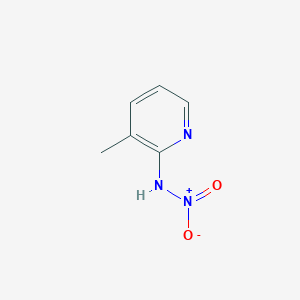

The compound 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as a 3,4-dihydro-2H-1-benzopyran derivative, is a chemical structure that has been studied for its potential pharmacological applications. This compound is of interest due to its interaction with dopamine receptors, which are significant in the treatment of various neurological disorders.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1-benzopyran derivatives has been described in several studies. One approach involves the preparation of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as potential D1 selective antagonists . Another study details the synthesis of methoxy and hydroxy derivatives from commercially available o-hydroxybenzaldehydes, which involves a six-step process . Additionally, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, has been reported with a total yield of 43.4% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzopyran ring, which is a fused benzene and pyran ring. The derivatives often contain various substituents that influence their pharmacological activity. For instance, the presence of a hydroxy group at the 6-position has been found to be more potent than other substituents such as bromine or methoxy groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include addition, hydrolysis, cyclization, oximation, esterification, and the Neber rearrangement reaction . These reactions are crucial for introducing the necessary functional groups and for constructing the benzopyran core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives are not detailed in the provided papers, such properties are typically characterized by their solubility, melting points, and stability. The pharmacological properties, such as affinity and selectivity for dopamine receptors, are of particular interest. For example, the synthesized compounds have shown potent D1 antagonist properties in vitro, and some have demonstrated in vivo agonist activity . The enantiomers of one derivative have been resolved, with one enantiomer showing more selective D-2 agonist activity compared to apomorphine .

科学的研究の応用

Antioxidant and Radical Scavenging Activities

Chromones, a class related to "1H-2-Benzopyran-1-methanamine, 3,4-dihydro-", exhibit significant antioxidant properties. These compounds are present in the human diet and are associated with various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant activity, crucial for neutralizing active oxygen and halting free radical processes, plays a vital role in delaying or inhibiting cell impairment and subsequent disease development. The radical scavenging activity is influenced by structural elements like the double bond, carbonyl group, and specific hydroxyl groups on the chromone nucleus (Yadav et al., 2014).

Anti-Cancer Effects

Baicalein, a flavonoid derivative of "1H-2-Benzopyran-1-methanamine, 3,4-dihydro-", derived from Scutellaria baicalensis roots, has been studied for its anticancer activities against Hepatocellular Carcinoma (HCC). Baicalein affects cell proliferation, metastasis, apoptosis, and autophagy. It offers a promising, non-toxic alternative for HCC treatment, highlighting the need for further evaluation of such compounds as potential novel anticancer drugs (Bie et al., 2017).

Pharmacological Applications

Benzopyran derivatives, including "1H-2-Benzopyran-1-methanamine, 3,4-dihydro-", show a wide variety of biological activities, supporting their therapeutic use against multiple diseases. The structural correlation to their physicochemical properties defines the extent of their biological activity. This review of patents published between 2009 and 2016 underscores the ongoing development of new benzopyran derivatives with potential therapeutic applications (Xiu et al., 2017).

特性

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDAFPFCCVDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940796 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

CAS RN |

19158-90-8 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)